5-(1,2,4-triazol-4-yl)-1H-indole
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Overview
Description
5-(1,2,4-Triazol-4-yl)-1H-indole is a heterocyclic compound that combines the structural features of both indole and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of both indole and triazole moieties endows it with unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,4-triazol-4-yl)-1H-indole typically involves the construction of the triazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-1,2,4-triazole with indole-3-carboxaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,4-Triazol-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the indole or triazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5-(1,2,4-Triazol-4-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-(1,2,4-triazol-4-yl)-1H-indole varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with biological targets through hydrogen bonding and dipole interactions, while the indole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of proteins involved in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole isomer with different chemical properties.
Indole-3-carboxaldehyde: A precursor used in the synthesis of 5-(1,2,4-triazol-4-yl)-1H-indole.
Fluconazole: A triazole-containing antifungal agent.
Uniqueness
This compound is unique due to the combination of indole and triazole rings, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H8N4 |
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Molecular Weight |
184.20 g/mol |
IUPAC Name |
5-(1,2,4-triazol-4-yl)-1H-indole |
InChI |
InChI=1S/C10H8N4/c1-2-10-8(3-4-11-10)5-9(1)14-6-12-13-7-14/h1-7,11H |
InChI Key |
IMEDVUXFLMWCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1N3C=NN=C3 |
Origin of Product |
United States |
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